1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2379560-96-8
VCID: VC2963321
InChI: InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl
Molecular Formula: C12H25BClNO2
Molecular Weight: 261.6 g/mol

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

CAS No.: 2379560-96-8

Cat. No.: VC2963321

Molecular Formula: C12H25BClNO2

Molecular Weight: 261.6 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride - 2379560-96-8

Specification

CAS No. 2379560-96-8
Molecular Formula C12H25BClNO2
Molecular Weight 261.6 g/mol
IUPAC Name 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride
Standard InChI InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H
Standard InChI Key ASDRZQBXMYAQJZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a crystalline powder with distinct structural features that contribute to its chemical reactivity and applications. The compound consists of a piperidine ring with a methyl substituent at the nitrogen position and a boronic acid pinacol ester group at the 4-position of the piperidine ring, with the addition of a hydrochloride salt.

Basic Identification

The compound is identified by the following parameters:

ParameterValue
CAS Registry Number2379560-96-8
Molecular FormulaC₁₂H₂₅BClNO₂
Molecular Weight261.60 g/mol
MDL NumberMFCD11858365

The parent compound (free base) is identified with CAS number 1264198-72-2 and molecular formula C₁₂H₂₄BNO₂ .

Structural Components

The compound contains several key structural features:

  • A piperidine ring with an N-methyl substituent

  • A boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position

  • A hydrochloride salt form, which enhances stability and solubility in polar solvents

The boronic acid pinacol ester moiety is particularly significant as it serves as a protected form of the boronic acid functional group, providing stability while maintaining reactivity for subsequent transformations .

Physical and Chemical Properties

The physical and chemical properties of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride determine its handling characteristics, stability, and applications in chemical synthesis.

Physical State and Appearance

The compound typically appears as a white to off-white crystalline powder at room temperature . This physical form facilitates its handling and storage in laboratory settings and enables precise weighing for experimental procedures.

Thermodynamic Properties

The compound demonstrates the following thermodynamic characteristics:

PropertyValueNote
Melting Point72-76°CFor related compounds
Boiling Point252.5±50.0°CPredicted value
Flash Point109.1°CImportant for safety considerations

These thermodynamic properties are crucial for determining appropriate handling and processing conditions in both research and industrial settings .

Stability Considerations

The compound should be stored at 2-8°C to maintain its stability and integrity over extended periods . Like other boronic acid derivatives, it may be sensitive to moisture and oxidation, requiring appropriate storage conditions to prevent degradation.

Synthetic Methodologies

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride can be approached through various methodologies, with palladium-catalyzed reactions being particularly significant in its preparation.

General Synthetic Approaches

The synthesis of boronic acid pinacol esters typically involves the following strategies:

  • Direct borylation of the corresponding piperidine derivative

  • Miyaura borylation of halogenated piperidine precursors

  • Conversion of the corresponding boronic acid to the pinacol ester

The hydrochloride salt is typically formed by treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation through filtration or crystallization .

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation represents one of the most efficient methods for introducing the boronic ester functionality. This approach typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst, often with phosphine ligands to facilitate the transformation . The reaction conditions can be optimized to achieve high yields and selectivity for the desired product.

Microwave-Assisted Synthesis

Recent advances in synthetic methodologies have explored microwave-assisted organic synthesis (MAOS) for the preparation of boronic ester derivatives. This approach offers advantages including reduced reaction times, improved yields, and potentially higher purity of the final product . The application of microwave irradiation can significantly accelerate reactions that traditionally require extended heating periods.

Analytical Characterization

The analytical characterization of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is essential for confirming its identity, purity, and structural features.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for assessing the purity of such compounds and monitoring reactions involving them. The specific retention times and mobile phase compositions would be optimized based on the compound's polarity and intended application.

Elemental Analysis

Elemental analysis providing the percentages of carbon, hydrogen, nitrogen, and boron would serve as additional confirmation of the compound's identity and purity. The experimental values would be expected to align closely with the theoretical percentages calculated from the molecular formula C₁₂H₂₅BClNO₂.

Applications in Organic Synthesis

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions

The most prominent application of this compound is in Suzuki-Miyaura coupling reactions, which enable the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates . This coupling reaction is widely employed in the synthesis of:

  • Biaryls and heterobiaryls

  • Natural products

  • Pharmaceutical intermediates

  • Advanced materials

The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, compatibility with various functional groups, and relative stability of the boronate reagents compared to other organometallic compounds .

Library Synthesis

The compound serves as a valuable intermediate in the synthesis of diverse chemical libraries, particularly those containing the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds . The boronic ester functionality provides a handle for further diversification through various transformations.

Functionalization Strategies

Beyond Suzuki-Miyaura coupling, the compound can participate in numerous other transformations:

  • Oxidation to the corresponding alcohol

  • Chan-Lam coupling with amines, phenols, or heterocycles

  • Rhodium-catalyzed conjugate additions

  • Petasis reactions for multicomponent synthesis

These diverse reaction pathways make the compound particularly versatile in synthetic chemistry applications.

Pharmaceutical Research Applications

The applications of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride extend into pharmaceutical research, where it serves as a valuable building block for drug discovery efforts.

Medicinal Chemistry

In medicinal chemistry, this compound contributes to the synthesis of drug candidates containing the piperidine scaffold, which is present in numerous pharmaceuticals. The boronic ester functionality provides a convenient handle for introducing various substituents through coupling reactions, enabling the generation of diverse compound libraries for biological screening.

Structure-Activity Relationship Studies

The compound facilitates structure-activity relationship (SAR) studies by enabling systematic modifications to lead compounds. The ability to introduce various substituents at specific positions helps medicinal chemists optimize molecular properties including:

  • Receptor binding affinity

  • Metabolic stability

  • Physicochemical characteristics

  • Blood-brain barrier penetration

Fragment-Based Drug Discovery

The compound can serve as a valuable fragment in fragment-based drug discovery approaches, where small molecular fragments are identified as starting points for developing more potent and selective drug candidates . The piperidine boronate structure provides both a rigid scaffold and a functional handle for elaboration.

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